REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[N:3]1.C(=O)([O-])[O-].[NH4+:15].[NH4+]>C(Cl)(Cl)Cl>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([S:7]([NH2:15])(=[O:9])=[O:8])=[N:3]1 |f:1.2.3|
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Name
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|
Quantity
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13.6 g
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Type
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reactant
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Smiles
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CN1N=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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13.6 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[NH4+].[NH4+]
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for six hours
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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the solid was washed with water
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Type
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CUSTOM
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Details
|
The water-insoluble solid which was recrystallized from 50% ethanol-water melted at 149°-151°
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Type
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CUSTOM
|
Details
|
absorption peaks in the
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Name
|
|
Type
|
|
Smiles
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CN1N=C(C=C1)S(=O)(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |